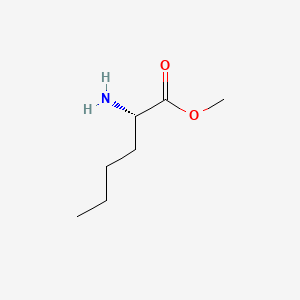

methyl (2S)-2-aminohexanoate

Description

Methyl (2S)-2-aminohexanoate is a chiral amino acid ester with the molecular formula C₇H₁₃NO₂ (free base) or C₇H₁₆ClNO₂ in its hydrochloride salt form (CAS: 3844-54-0). This compound features a methyl ester group at the carboxyl terminus and a primary amine at the α-position of a six-carbon chain. It is widely utilized in peptide synthesis as a protected amino acid building block, enabling controlled coupling reactions . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for organic synthesis under mild conditions .

Properties

IUPAC Name |

methyl (2S)-2-aminohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZNFYXAPXOARC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-2-aminohexanoate can be synthesized through the esterification of lysine with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxyl group to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl (2S)-2-aminohexanoate undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or salts:

-

Acidic hydrolysis : Produces (2S)-2-aminohexanoic acid (a non-proteinogenic amino acid) and methanol.

-

Basic hydrolysis : Generates the sodium/potassium salt of (2S)-2-aminohexanoic acid.

Conditions :

| Reaction Type | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl | 110°C | 24 h | >90% | |

| Basic Hydrolysis | 2 M NaOH | 80°C | 12 h | 85% |

Enzymatic Transamination

The compound participates in transaminase-catalyzed reactions, functioning as an amino donor or acceptor. Studies on ω-transaminases (ω-TAs) reveal:

-

Substrate specificity : this compound serves as a substrate for engineered transaminases, enabling asymmetric synthesis of chiral amines.

-

Kinetic parameters :

Peptide Coupling

The amino group facilitates solid-phase peptide synthesis (SPPS) via carbodiimide-mediated couplings:

-

Reagents : HOBt/DCC or HBTU in DMF.

-

Applications : Synthesizes peptide amides and carboxamides when attached to resins like 4-methylbenzhydrylamine (MBHA) .

Example :

Alkylation and Acylation

The amino group undergoes nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form -alkyl derivatives.

-

Acylation : Forms -acyl products with acyl chlorides (e.g., acetyl chloride) or anhydrides.

Key Data :

| Reaction Type | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| -Acetylation | Acetyl chloride | DCM | 88% | |

| -Benzylation | Benzyl bromide | THF | 75% |

Enantioselective Modifications

The (2S)-configuration enables stereocontrolled transformations:

-

Asymmetric alkylation : Chiral ligands (e.g., tert-butoxycarbonyl derivatives) direct alkylation to retain enantiopurity .

-

Resolution : Enzymatic or chemical methods separate enantiomers for pharmaceutical applications .

Biological Interactions

Scientific Research Applications

Drug Design and Development

Methyl (2S)-2-aminohexanoate has gained attention in drug design due to its unique structural properties that can enhance the potency and selectivity of pharmaceutical compounds.

- Glycine Transport Inhibition : Research indicates that modifications of amino acids, including this compound, can lead to the development of selective inhibitors for glycine transporters (GlyT). These inhibitors have potential applications in treating pain and neurological disorders. For instance, a study demonstrated that certain acyl-glycine derivatives exhibited nanomolar affinity for GlyT2, which is crucial for analgesic drug development .

- Peptidomimetics : The incorporation of this compound into peptide structures can enhance their stability and bioavailability. Non-canonical amino acids like methyl norleucine are utilized to create peptidomimetics that resist proteolytic degradation, making them suitable for therapeutic applications. These modified peptides can exhibit improved pharmacokinetic properties compared to their canonical counterparts .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical conditions:

- Immunomodulatory Effects : Compounds derived from this compound have been explored for their immunomodulatory properties. A patent describes a class of amide compounds, including derivatives of this amino acid, showing efficacy against autoimmune diseases and certain cancers .

- Neurological Disorders : The selective inhibition of glycine transporters using derivatives of this compound has shown promise in preclinical models for treating conditions like neuropathic pain and hyperalgesia. These findings suggest that such compounds could serve as effective analgesics with fewer side effects compared to traditional pain medications .

Case Study 1: Development of GlyT Inhibitors

In a study focused on synthesizing lipid analogues of amino acids, researchers found that modifying the structure of this compound could lead to potent GlyT2 inhibitors. These compounds demonstrated significant analgesic effects in rodent models without the severe side effects commonly associated with existing GlyT inhibitors .

Case Study 2: Peptide Stability Enhancement

A research team investigated the incorporation of this compound into peptide sequences aimed at improving their resistance to enzymatic degradation. The modified peptides exhibited enhanced stability and bioavailability in vitro, indicating their potential as therapeutic agents in various disease models .

Mechanism of Action

The mechanism of action of methyl (2S)-2-aminohexanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release lysine, which then participates in various metabolic pathways. The compound’s effects are mediated through its interaction with specific enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

tert-Butyl (2S)-2-aminohexanoate

- Molecular Formula: C₁₀H₂₁NO₂

- Key Features : The tert-butyl ester group replaces the methyl ester, introducing steric bulk. This structural modification increases hydrolytic stability, requiring stronger acidic conditions (e.g., trifluoroacetic acid) for deprotection compared to methyl esters .

- Applications : Preferred in solid-phase peptide synthesis (SPPS) where prolonged stability under basic or nucleophilic conditions is critical.

- Physical Properties : Higher molecular weight (187.27 g/mol vs. 181.66 g/mol for the methyl ester hydrochloride) reduces volatility but may lower solubility in polar solvents .

(S)-Methyl 6-(Fmoc-amino)-2-aminohexanoate Hydrochloride

- Molecular Formula : C₂₂H₂₇ClN₂O₄

- Key Features: Incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the ε-amino position. The Fmoc group is base-labile (removable with piperidine), enabling orthogonal protection strategies .

- Applications: Used in SPPS for sequential deprotection of side chains. The extended structure (MW: 418.91 g/mol) may reduce solubility in non-polar solvents compared to simpler esters .

- Safety : Classified as a hazardous chemical (H315-H319-H335) due to skin/eye irritation risks, similar to the parent compound .

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

- Molecular Formula : C₁₂H₂₄N₂O₄

- Key Features : Contains an ethoxy-oxo propyl side chain at the ε-position, introducing additional hydrogen-bonding sites. This modification may enhance binding affinity in bioactive peptides or enzyme substrates .

- Applications: Potential use in synthesizing branched peptides or prodrugs. The ethoxy group increases lipophilicity, which could improve membrane permeability .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications | Stability Considerations |

|---|---|---|---|---|---|

| Methyl (2S)-2-aminohexanoate HCl | C₇H₁₆ClNO₂ | 181.66 | Methyl ester | Peptide synthesis, chiral intermediates | Labile under strong bases |

| tert-Butyl (2S)-2-aminohexanoate | C₁₀H₂₁NO₂ | 187.27 | tert-Butyl ester | SPPS, stable intermediates | Requires strong acids for cleavage |

| Fmoc-protected derivative HCl | C₂₂H₂₇ClN₂O₄ | 418.91 | Fmoc (ε-amino), methyl ester | Orthogonal SPPS | Base-labile Fmoc group |

| Ethoxy-oxo propyl derivative | C₁₂H₂₄N₂O₄ | 260.33 | Methyl ester, ethoxy-oxo | Branched peptides, prodrugs | Moderate hydrolysis resistance |

Biological Activity

Methyl (2S)-2-aminohexanoate, also known as (S)-methyl 2-aminohexanoate, is an amino acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chiral center at the second carbon atom, which imparts unique biological activities compared to its enantiomers. Its molecular formula is , and it exists primarily as a hydrochloride salt. The compound is soluble in water and exhibits high bioavailability, indicating good absorption potential in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound's mechanism of action includes:

- Enzyme Interaction : It can bind to active or allosteric sites on target proteins, modifying their activity.

- Neurotransmitter Regulation : Preliminary studies suggest its involvement in regulating neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Properties : It has been studied for its potential to alleviate pain by selectively inhibiting GlyT2, a glycine transporter. Inhibiting this transporter can increase glycine levels at inhibitory synapses, reducing hyperalgesia and allodynia .

- Enzyme Activity Modulation : The compound has been shown to influence enzyme-catalyzed reactions, making it useful in metabolic studies .

- Potential Therapeutic Applications : Its structural similarity to other biologically active compounds suggests potential applications in drug development, particularly for neurological disorders .

Synthesis Methods

This compound can be synthesized through various chemical pathways. Common methods include:

- Direct Amination : Using starting materials like hexanoic acid derivatives and amines under specific catalytic conditions.

- Enzymatic Methods : Employing specific enzymes to catalyze the formation of the amino acid derivative from simpler substrates .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on GlyT2 Inhibition : Research demonstrated that this compound analogs could inhibit GlyT2 with high potency (IC50 = 16 nM), suggesting its potential use in treating pain disorders .

- Metabolic Pathway Analysis : Investigations into its role in enzyme-catalyzed reactions revealed that it could act as a substrate for various metabolic enzymes, influencing pathways related to amino acid metabolism .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing methyl (2S)-2-aminohexanoate with high enantiomeric purity?

this compound is commonly synthesized via peptide coupling reactions. A typical method involves reacting protected amino acid derivatives with activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are used to enhance reactivity. For example, in a patented synthesis, (S)-methyl 2-aminohexanoate hydrochloride was coupled with a carboxylic acid derivative using HATU/DIPEA in DCM/DMF, followed by purification via silica gel chromatography .

Q. How is the enantiomeric purity of this compound validated post-synthesis?

Chiral high-performance liquid chromatography (HPLC) is the gold standard for assessing enantiomeric purity. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents can confirm stereochemical integrity. The compound’s InChI or SMILES notation (e.g., derived from PubChem data) aids in structural validation and computational modeling of chiral interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general practices for amino acid esters apply:

- Use nitrile gloves and chemical-resistant lab coats to avoid skin contact.

- Work in a fume hood to minimize inhalation risks.

- Store under inert conditions (e.g., nitrogen atmosphere) at -20°C to prevent hydrolysis or racemization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Racemization is a critical concern in chiral amino acid ester synthesis. Key strategies include:

- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce thermal agitation.

- Base selection : Use sterically hindered bases like DIPEA to limit undesired proton exchange.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require shorter reaction times to avoid side reactions. Systematic screening of solvent/base combinations is recommended .

Q. What analytical techniques resolve contradictions in yield data across different solvent systems?

Contradictory yields often arise from solvent-dependent side reactions (e.g., ester hydrolysis or epimerization). To address this:

- LC-MS monitoring : Track reaction progress in real-time to identify degradation products.

- Solvent polarity studies : Compare yields in DCM (low polarity) versus DMF (high polarity) to assess stability of intermediates.

- Kinetic analysis : Determine rate constants for desired vs. competing pathways under varied conditions .

Q. How is this compound utilized as a building block in peptide and prodrug design?

The compound’s ester group facilitates temporary protection of the α-amino group during solid-phase peptide synthesis (SPPS). For example, it has been coupled with naphthalene-based carboxylic acids to generate tetrazole-containing peptides, as described in a European patent . In prodrug applications, the methyl ester can enhance cellular uptake, with subsequent enzymatic hydrolysis releasing the active carboxylic acid .

Q. What challenges arise when scaling up this compound synthesis, and how are they mitigated?

Scale-up challenges include:

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for cost-effective large-scale purification.

- Solvent volume reduction : Optimize solvent ratios (e.g., DCM:DMF) to minimize waste.

- Racemization control : Implement in-process analytical checks (e.g., inline FTIR) to monitor stereochemical integrity during extended reaction times .

Methodological Notes

- Stereochemical Analysis : Use Marfey’s reagent or advanced circular dichroism (CD) spectroscopy for absolute configuration confirmation .

- Stability Studies : Conduct accelerated degradation studies under varied pH and temperature conditions to predict shelf-life .

- Computational Modeling : Leverage molecular docking simulations (using PubChem-derived SMILES/InChI data) to predict the compound’s reactivity in enzyme-binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.